2-Acetamidopentanoic acid
Overview
Description
2-Acetamidopentanoic acid, also known as N-acetylnorvaline, is an organic compound with the molecular formula C7H13NO3. It is a derivative of norvaline, an amino acid, and features an acetamido group attached to the pentanoic acid backbone.
Mechanism of Action
Target of Action
2-Acetamidopentanoic acid, also known as N-acetylnorvaline , is a biochemical compound used in proteomics research
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes in the body, influencing their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in proteomics research , it may influence protein structure or function, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature for optimal stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other biochemicals.
Biochemical Analysis
Biochemical Properties
2-Acetamidopentanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the esterification of fatty acids with CoA . This interaction is crucial for the compound’s involvement in metabolic processes. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acyl-CoA synthetase can affect the uptake and utilization of fatty acids within cells . This, in turn, impacts cellular energy production and lipid biosynthesis, highlighting the compound’s role in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with acyl-CoA synthetase involves the formation of a thioester bond, facilitating the conversion of fatty acids into their CoA derivatives . This process is essential for the subsequent metabolic pathways that utilize these derivatives. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes, thereby modulating metabolic flux and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular metabolism and function, necessitating careful monitoring of its stability.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on metabolic processes, while higher dosages could lead to toxic or adverse effects . Studies have indicated that there are threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of amino acids and fatty acids. It interacts with enzymes such as acyl-CoA synthetase, facilitating the conversion of fatty acids into their CoA derivatives . This interaction is crucial for the compound’s role in metabolic flux and the regulation of metabolite levels. Additionally, this compound may influence the biosynthesis of other amino acids and metabolites, further highlighting its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with acyl-CoA synthetase plays a pivotal role in its cellular uptake and distribution . This interaction ensures that this compound is efficiently transported to the appropriate cellular compartments, where it can exert its biochemical effects. The compound’s localization and accumulation within cells are critical factors that influence its activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with acyl-CoA synthetase, which is localized in the endoplasmic reticulum, highlights its role in fatty acid metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidopentanoic acid can be synthesized through the acetylation of norvaline. The process involves reacting norvaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidopentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylates.
Reduction: Formation of amines from the reduction of the amide group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Norvaline: The parent compound of 2-acetamidopentanoic acid, differing by the absence of the acetamido group.
Valine: Another amino acid with a similar structure but differing in the side chain.
Uniqueness: this compound is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions in biological systems and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-acetamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308405 | |
Record name | 2-acetamidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7682-15-7 | |
Record name | 7682-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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